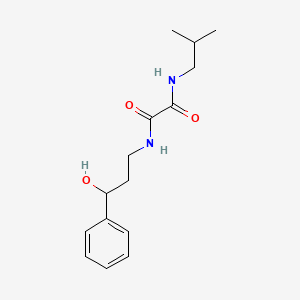

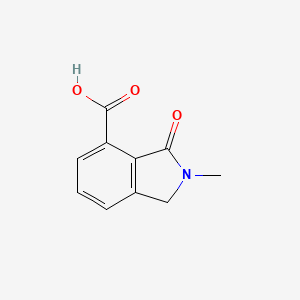

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

カタログ番号 B2926294

CAS番号:

259812-55-0

分子量: 253.29

InChIキー: QBQQLAKCTHTRAQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

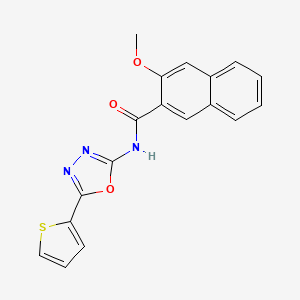

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a chemical compound with the CAS Number: 259812-55-0 . It has a molecular weight of 253.3 and its IUPAC name is 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 253.3 . The InChI code provides a unique representation of the molecule’s structure .科学的研究の応用

Antimicrobial and Antitumor Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: A compound similar to the one you mentioned, 3-[5-(1 H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614), was screened for antimicrobial, antifungal, anti-allergic, and antitumor activities .

- Methods of Application: The study involved screening the compound for various activities, including cytotoxicity, molecular docking, and SwissAdme online target screening .

- Results: The compound showed slight antimicrobial and antitumor activity. It also decreased IgE levels in sensitized guinea pigs by 33–86% and reduced IgA, IgM, IL-2, and TNF-α, indicating anti-inflammatory and anti-allergic activities .

Antitrypanosomal Agents

- Scientific Field: Pharmacology

- Application Summary: Thiazolidinone-related heterocyclic compounds, which include the compound you mentioned, have been studied as potential antitrypanosomal agents .

- Methods of Application: The study involved the development of 4-thiazolidinone and thiazole derivatives with heterocyclic fragments, which exhibit good inhibition of trypanosome growth .

- Results: These compounds might constitute potential candidates for the development of new drugs against trypanosomiasis .

Inhibition of Aldose Reductase

- Scientific Field: Biochemistry

- Application Summary: A compound similar to the one you mentioned was identified as a potent inhibitor of aldose reductase .

- Methods of Application: The study involved testing the compound for its inhibitory activity against aldose reductase .

- Results: The compound was found to be over five times more potent than epalrestat, a commonly used aldose reductase inhibitor .

Anti-Inflammatory and Anti-Allergic Activities

- Scientific Field: Pharmacology

- Application Summary: A compound similar to the one you mentioned, 3-[5-(1 H -indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614), was screened for anti-inflammatory and anti-allergic activities .

- Methods of Application: The study involved screening the compound for various activities, including cytotoxicity, molecular docking, and SwissAdme online target screening .

- Results: The compound decreased IgE levels in sensitized guinea pigs by 33–86% and reduced IgA, IgM, IL-2, and TNF-α, indicating anti-inflammatory and anti-allergic activities .

Treatment of Type 2 Diabetes Mellitus

- Scientific Field: Endocrinology

- Application Summary: Compounds similar to the one you mentioned, (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids, have been studied as potential treatments for type 2 diabetes mellitus .

- Methods of Application: The study involved the design of new (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids .

- Results: Some of these compounds, including 3- (4-phenylbutoxy)benzylidene substituted compounds 6f and 7f, showed interesting inhibitory activity against both targets and proved to control specific cellular pathways implicated in the development of type 2 diabetes mellitus and related complications .

Antibacterial and Antifungal Agents

- Scientific Field: Microbiology

- Application Summary: Compounds similar to the one you mentioned, such as 3- [5- (1 H -Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid, have been studied as potential antibacterial and antifungal agents .

- Methods of Application: The study involved the synthesis and biological evaluation of these compounds .

- Results: Some of these compounds can be considered as lead compounds for further development of more potent and safe antibacterial and antifungal agents .

Anti-Inflammatory and Anti-Allergic Activities

- Scientific Field: Pharmacology

- Application Summary: A compound similar to the one you mentioned, 3-[5-(1 H -indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614), was screened for anti-inflammatory and anti-allergic activities .

- Methods of Application: The study involved screening the compound for various activities, including cytotoxicity, molecular docking, and SwissAdme online target screening .

- Results: The compound decreased IgE levels in sensitized guinea pigs by 33–86% and reduced IgA, IgM, IL-2, and TNF-α, indicating anti-inflammatory and anti-allergic activities .

Treatment of Type 2 Diabetes Mellitus

- Scientific Field: Endocrinology

- Application Summary: Compounds similar to the one you mentioned, (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids, have been studied as potential treatments for type 2 diabetes mellitus .

- Methods of Application: The study involved the design of new (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids .

- Results: Some of these compounds, including 3- (4-phenylbutoxy)benzylidene substituted compounds 6f and 7f, showed interesting inhibitory activity against both targets and proved to control specific cellular pathways implicated in the development of type 2 diabetes mellitus and related complications .

Antibacterial and Antifungal Agents

- Scientific Field: Microbiology

- Application Summary: Compounds similar to the one you mentioned, such as 3- [5- (1 H -Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid, have been studied as potential antibacterial and antifungal agents .

- Methods of Application: The study involved the synthesis and biological evaluation of these compounds .

- Results: Some of these compounds can be considered as lead compounds for further development of more potent and safe antibacterial and antifungal agents .

特性

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQQLAKCTHTRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665561 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid | |

Synthesis routes and methods

Procedure details

3-amino-benzoic acid (6.00 g, 43.77 mmol), bis(carboxymethyl)trithiocarbonate (10.2 g, 45.09 mmol) in 1.029 N aqueous sodium hydroxide (44.5 g, 44.06 mmol) was heated at 100° C. for 16 h. The reaction mixture was cooled to room temperature. The precipitated solid was filtered, washed successively with 3N aqueous HCl (3×20 mL), water (3×20 mL), ethanol (2×20 mL) and dried in vacuum oven at 60° C. for 2 h to obtain 3-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid (9.10 g, 82%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 4.34 (2H, s), 7.52-7.55 (1H, m), 7.67 (1H, t, J=8 Hz), 7.87 (1H, t, J=2 Hz), 8.02-8.05 (1H, dt, J=1.2 & 2.8 Hz); ESI-MS: 253.30.

Yield

82%

Citations

For This Compound

1

Citations

Background: Infectious diseases represent a significant global strain on public health security and impact on socio-economic stability all over the world. The increasing resistance to the …

Number of citations: 8

www.mdpi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926215.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2926217.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2926224.png)

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2926226.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2926227.png)

![N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2926232.png)